

# A Spectroscopic Comparison of 2- and 4-Methyldiphenylmethane Isomers

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## Compound of Interest

Compound Name: 4-Methyldiphenylmethane

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This guide provides a detailed spectroscopic comparison of 2-methyldiphenylmethane and **4-methyldiphenylmethane**. The data presented is essential for the unambiguous identification and characterization of these isomers, which is critical in various research and development applications, including synthetic chemistry and drug discovery.

## Introduction

2-Methyldiphenylmethane and **4-methyldiphenylmethane** are structural isomers with the molecular formula  $C_{14}H_{14}$  and a molecular weight of 182.26 g/mol <sup>[1][2]</sup> Their structural similarity necessitates the use of precise analytical techniques for differentiation. This guide focuses on a comparative analysis of their  $^1H$  NMR,  $^{13}C$  NMR, Infrared (IR), and Mass Spectrometry (MS) data.

## $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The substitution pattern on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

Table 1:  $^1H$  NMR Data for 2- and **4-Methyldiphenylmethane** (500 MHz,  $CDCl_3$ )

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Methyldiphenylmethane	Aromatic H	7.28 - 7.10	m	-
	Methylene H (CH <sub>2</sub> )	4.00	s	-
	Methyl H (CH <sub>3</sub> )	2.25	s	-
4-Methyldiphenylmethane	Aromatic H (Phenyl)	7.26	t	7.5
	Aromatic H (Phenyl)	7.20 - 7.17	m	-
	Aromatic H (Tolyl)	7.10 - 7.06	m	-
	Methylene H (CH <sub>2</sub> )	3.93	s	-
	Methyl H (CH <sub>3</sub> )	2.30	s	-

Note: Data for **4-Methyldiphenylmethane** is derived from a published study.[3] Data for 2-Methyldiphenylmethane is based on typical values for similar structures.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the two isomers.

Table 2: <sup>13</sup>C NMR Data for 2- and **4-Methyldiphenylmethane** (125 MHz, CDCl<sub>3</sub>)

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
2-Methyldiphenylmethane	Aromatic/Alkenyl C	140.0 - 125.0
Methylene C (CH <sub>2</sub> )	~40	141.6, 138.2, 135.7, 129.3, 129.04, 128.98, 128.6, 126.1
Methyl C (CH <sub>3</sub> )	~20	
4-Methyldiphenylmethane	Aromatic C	
Methylene C (CH <sub>2</sub> )	41.7	
Methyl C (CH <sub>3</sub> )	21.2	

Note: Data for **4-Methyldiphenylmethane** is derived from a published study.[3] Data for 2-Methyldiphenylmethane is based on typical values for substituted aromatics.[4]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region.

Table 3: Key IR Absorption Bands for 2- and **4-Methyldiphenylmethane**

Vibrational Mode	2-Methyldiphenylmethane (cm <sup>-1</sup> )	4-Methyldiphenylmethane (cm <sup>-1</sup> )
Aromatic C-H Stretch	~3030	~3030
Aliphatic C-H Stretch	2950 - 2850	2950 - 2850
Aromatic C=C Bending	1700 - 1500	1700 - 1500
Aromatic C-H Bending	~860 - 680	~860 - 680

Note: The exact positions of the C-H out-of-plane bending bands are particularly useful for distinguishing between ortho- and para-substituted isomers.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular ion peak, their fragmentation patterns may show subtle differences.

Table 4: Mass Spectrometry Data for 2- and 4-Methyldiphenylmethane

Compound	Molecular Ion ( $M^+$ ) (m/z)	Major Fragment Ions (m/z)
2-Methyldiphenylmethane	182	167, 104[1]
4-Methyldiphenylmethane	182	167, 165[2]

The base peak for both isomers is often observed at m/z 167, corresponding to the loss of a methyl radical.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 500 MHz NMR spectrometer.
- $^1H$  NMR Parameters:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width:  $30^\circ$
  - Acquisition time: 2.7 s

- $^{13}\text{C}$  NMR Parameters:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width:  $45^\circ$
  - Acquisition time: 1.0 s
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of  $\text{CDCl}_3$  for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range:  $4000\text{--}400\text{ cm}^{-1}$
  - Resolution:  $4\text{ cm}^{-1}$
  - Number of scans: 32
- Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

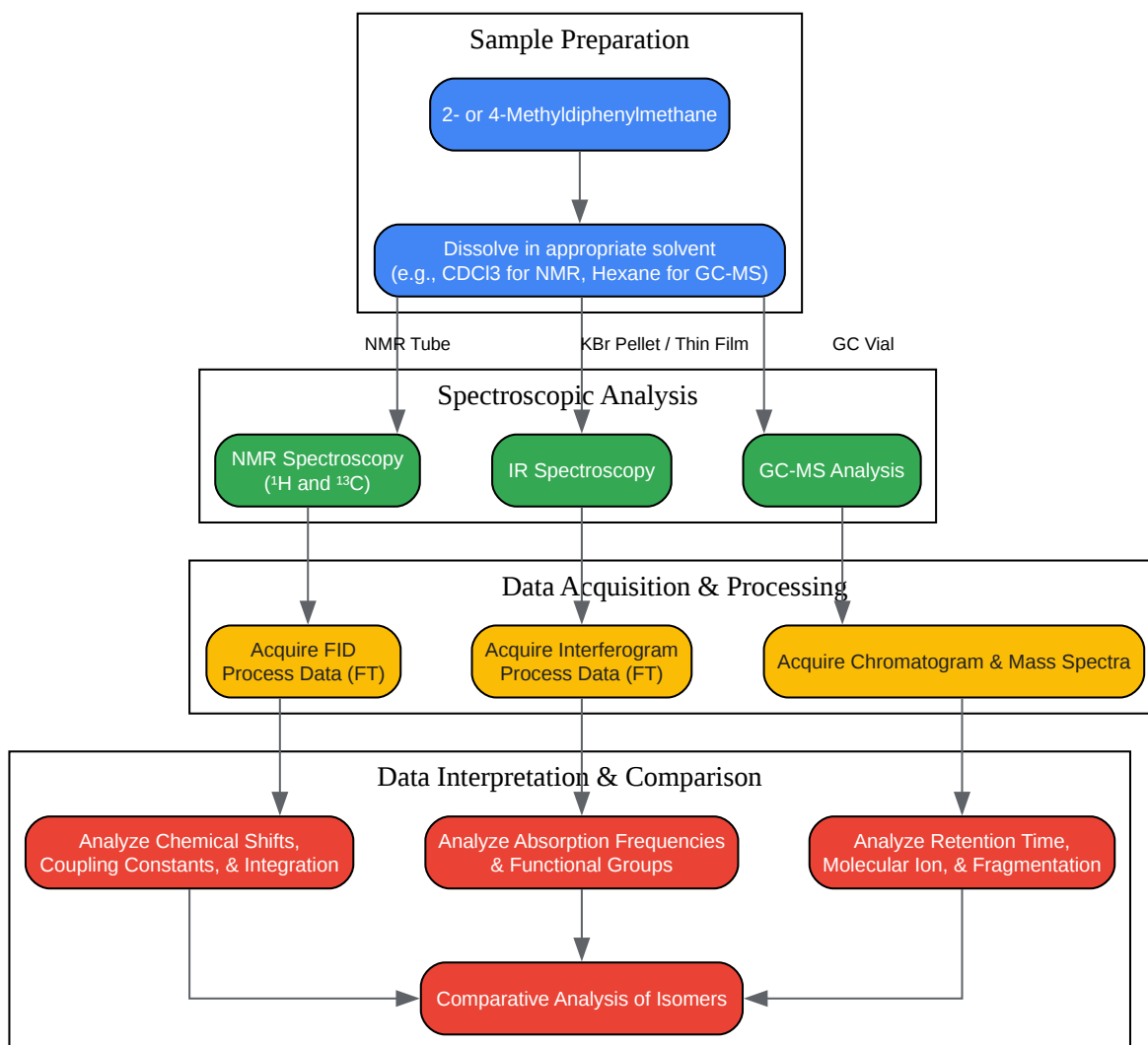
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or hexane.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

- GC Parameters:
  - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.
  - Carrier gas: Helium at a constant flow of 1 mL/min.
  - Injector temperature: 250  $^{\circ}$ C.
  - Oven program: Start at 50  $^{\circ}$ C, hold for 2 minutes, then ramp to 280  $^{\circ}$ C at 10  $^{\circ}$ C/min, and hold for 5 minutes.
- MS Parameters:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Source temperature: 230  $^{\circ}$ C.
  - Scan range: m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with library data for confirmation.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the isomeric compounds.



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Caption: Workflow for the spectroscopic comparison of isomers.

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